molecular formula C14H16N6O5 B7737890 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)

Cat. No.: B7737890
M. Wt: 348.31 g/mol
InChI Key: IIWPZYQPHFVQGM-GIDUJCDVSA-N
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Description

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a synthetic triazine-based hydrazide derivative. Its structure features a 1,2,4-triazin-6-yl core substituted with dihydroxy groups, linked via an amino group to a propanehydrazide scaffold. The hydrazide moiety is further conjugated to an (E)-4-hydroxy-3-methoxyphenyl methylidene group.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O5/c1-7(16-11-13(23)17-14(24)20-18-11)12(22)19-15-6-8-3-4-9(21)10(5-8)25-2/h3-7,21H,1-2H3,(H,16,18)(H,19,22)(H2,17,20,23,24)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWPZYQPHFVQGM-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it can form complexes with metal ions, which can alter the metal’s reactivity and biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituent on Phenyl Ring Hydrazide Chain Length Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2,4-Triazin-6-yl 4-Hydroxy-3-methoxy Propanehydrazide C₁₃H₁₅N₇O₄ 357.31 (estimated)
2-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N'-[(E)-4-(trifluoromethyl)phenyl]propanamide [] 1,2,4-Triazin-6-yl 4-Trifluoromethyl Propanamide C₁₄H₁₃F₃N₆O₃ 370.29
3-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-4-methoxyphenyl]propanehydrazide [] 1,2,4-Triazin-6-yl 4-Methoxy Propanehydrazide C₁₃H₁₅N₇O₃ 341.31 (estimated)
2-[[3-(4-Methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [] Triazolo[4,3-b]pyridazin 4-Methoxy Ethanamine C₁₄H₁₅N₅O₂ 285.30

Key Observations :

  • Substituent Effects: The target compound’s 4-hydroxy-3-methoxyphenyl group enhances hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group in [], which improves solubility but may reduce metabolic stability .

Key Observations :

  • The trifluoromethyl group in [] enhances target selectivity for hydrophobic kinase pockets but increases toxicity risks due to bioaccumulation .
  • The target compound’s hydroxyl and methoxy groups may improve antioxidant activity via radical scavenging, analogous to phenolic compounds .

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